5-(2-Ethynylphenyl)pyrimidine
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Overview
Description
5-(2-Ethynylphenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 2-ethynylphenyl group. Pyrimidines are known for their significant role in biological systems, being a core structure in DNA and RNA. The ethynylphenyl substitution adds unique chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Ethynylphenyl)pyrimidine typically involves the Sonogashira coupling reaction. This reaction uses a palladium catalyst to couple an aryl halide with a terminal alkyne. For this compound, the starting materials are 2-bromopyrimidine and 2-ethynylbenzene. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a copper co-catalyst, like copper iodide, under an inert atmosphere. The reaction conditions often include a base, such as triethylamine, and a solvent, like tetrahydrofuran, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Ethynylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-ethynylbenzaldehyde.
Reduction: Formation of 5-(2-ethynylphenyl)dihydropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Ethynylphenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethynylphenyl)pyrimidine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. Additionally, the ethynylphenyl group can enhance binding affinity to specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 5-(2-Bromophenyl)pyrimidine
- 5-(2-Chlorophenyl)pyrimidine
- 5-(2-Methylphenyl)pyrimidine
Comparison: 5-(2-Ethynylphenyl)pyrimidine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its halogenated or methylated counterparts. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
IUPAC Name |
5-(2-ethynylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-10-5-3-4-6-12(10)11-7-13-9-14-8-11/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBMMNGKHLNVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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